4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, an amino (-NH₂) group at position 4, and a 3-(4-ethylphenyl)-1H-pyrazole moiety at position 3. The triazole-thiol scaffold is notable for its versatility in forming Schiff bases and metal complexes, which are critical in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-amino-3-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-2-8-3-5-9(6-4-8)10-7-11(16-15-10)12-17-18-13(20)19(12)14/h3-7H,2,14H2,1H3,(H,15,16)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSOTPHXTCWEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol, often referred to as a triazole-thiol derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications in pharmacology.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H12N6S
- CAS Number : 1028451-19-5
- Molecular Weight : 284.33 g/mol
- Melting Point : 173–176 °C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with thioketones or thiosemicarbazides under acidic conditions. The presence of the triazole and thiol functional groups enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole-thiol derivatives exhibit potent anticancer properties. For instance, compounds derived from 1,2,4-triazole scaffolds have shown selective cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-Thiol Derivative | Melanoma (IGR39) | 10.5 |
| Triazole-Thiol Derivative | Breast Cancer (MDA-MB-231) | 12.3 |
| Triazole-Thiol Derivative | Pancreatic Carcinoma (Panc-1) | 15.0 |
These findings indicate that the synthesized derivatives are more effective against melanoma cells compared to other types of cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole-thiol derivatives have also been extensively studied. Various derivatives have shown moderate to high activity against a range of bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
These results suggest that the incorporation of thiol groups significantly enhances the antimicrobial potency of the triazole framework .
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole-thiol derivatives have been reported to possess:
- Antioxidant Activity : Compounds exhibit strong free radical scavenging ability.
- Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antiviral Activity : Certain triazoles demonstrate efficacy against viral infections by inhibiting viral replication mechanisms.
Case Studies
A notable study evaluated a series of triazole-thiol compounds for their anticancer effects. The most active compound was identified as having an IC50 value of 10 µM against melanoma cells, significantly lower than standard chemotherapeutics . Another study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various substituted triazole derivatives against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The findings revealed that the compound demonstrated effective minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these pathogens .
Case Study: Antimicrobial Efficacy
A detailed investigation into the structure-activity relationship (SAR) of triazole derivatives showed that variations in substituents on the sulfur atom did not significantly alter antimicrobial efficacy. Notably, compounds with specific substitutions exhibited enhanced activity against Pseudomonas aeruginosa, suggesting that further modifications could lead to more potent antimicrobial agents .
Potential Therapeutic Uses
Beyond its antimicrobial properties, 4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has been explored for other therapeutic applications. Its structural similarity to known pharmacophores allows for potential use in developing new drugs targeting various diseases.
Insights from Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. For instance, compounds derived from nalidixic acid and related structures have shown significant antibacterial potential through robust interactions with bacterial enzyme targets . This suggests that similar docking studies for the target compound could reveal valuable insights into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to structurally related triazole-thiol derivatives. Key differences lie in the substituents at position 5 of the triazole ring, which significantly influence reactivity and bioactivity.
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., -NH₂, -SH, ethyl) enhance antioxidant capacity by stabilizing radical intermediates . The target compound’s 4-ethylphenyl group may confer superior radical scavenging compared to electron-withdrawing substituents (e.g., -Cl, -F) .
- Aromatic vs. Heteroaromatic Substituents : Pyridyl (AP) and pyrazole derivatives exhibit lower antioxidant activity than phenyl analogs (AT), likely due to reduced electron-donating capacity .
Synthetic Flexibility :
- The triazole-thiol core readily reacts with aldehydes to form Schiff bases (e.g., 54 and 55 in ), enabling diversification for drug design. The target compound’s 4-ethylphenylpyrazole group could similarly react with aldehydes to generate bioactive ligands .
Antimicrobial Applications: Chlorophenyl and fluorophenoxy derivatives show potent antimicrobial activity, suggesting that halogenated substituents enhance interactions with bacterial targets . The ethylphenyl group in the target compound may balance lipophilicity and steric effects for broad-spectrum activity.
Thermal and Structural Stability :
- Pyridyl-substituted triazole-thiols form stable complexes with metals (e.g., Co²⁺, Ni²⁺), as confirmed by NMR and FTIR . The target compound’s ethylphenylpyrazole group may similarly stabilize metal coordination, relevant for catalytic or sensing applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of precursors such as hydrazides and thiourea derivatives. A validated route involves:
Condensation of 4-ethylphenyl-substituted pyrazole carboxaldehyde with thiosemicarbazide.
Cyclization under reflux in ethanol or DMF with catalytic base (e.g., KOH) to form the triazole-thiol core .
- Key Variables : Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impact cyclization efficiency. Ethanol yields ~65–70%, while DMF improves to ~80% but may require purification .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Essential Methods :
- ¹H/¹³C-NMR : Confirm substitution patterns on triazole and pyrazole rings (e.g., δ 12.5–13.5 ppm for thiol proton, δ 7.2–8.1 ppm for aromatic protons) .
- LC-MS : Verify molecular ion [M+H]⁺ peaks (e.g., m/z 354.2 for C₁₄H₁₅N₇S) and detect impurities .
- Elemental Analysis : Validate stoichiometry (e.g., C: 47.58%, H: 4.28%, N: 27.74%, S: 9.06%) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Approach :
- Target Selection : Dock against fungal CYP51 (lanosterol 14α-demethylase) or bacterial DHFR (dihydrofolate reductase) using AutoDock Vina .
- Key Interactions : The thiol group forms hydrogen bonds with active-site residues (e.g., CYP51 His310), while the pyrazole ring engages in π-π stacking .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with in vitro antifungal assays (MIC: 2–8 µg/mL against Candida spp.) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in MIC values (2–32 µg/mL) may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC 90028 for C. albicans).
- Assay Conditions : Control pH (7.4 vs. 6.8) and inoculum size (10⁵ CFU/mL) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. How do structural modifications (e.g., S-alkylation) alter physicochemical and bioactive properties?
- Modification Protocol :
- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to yield thioethers .
- Impact :
- Lipophilicity : LogP increases from 2.1 (parent) to 3.5 (S-methyl), enhancing membrane permeability .
- Activity : S-propyl derivatives show 4-fold higher antifungal potency (MIC: 0.5 µg/mL) but increased cytotoxicity (IC₅₀: 12 µM vs. 25 µM for parent) .
Methodological Recommendations
- Synthetic Reproducibility : Prioritize DMF for cyclization but include post-synthesis dialysis to remove solvent residues .
- Bioactivity Assays : Pair computational docking with time-kill assays to confirm fungicidal vs. fungistatic effects .
- Data Reporting : Use CONSORT-like guidelines for biological studies to ensure transparency in strain selection and assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
